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Compound of Interest

Compound Name:
Imidazo[1,2-a]pyridine-6-

carbaldehyde

Cat. No.: B040063 Get Quote

A detailed analysis of the single-crystal X-ray diffraction data of recently synthesized

imidazo[1,2-a]pyridine compounds reveals key structural insights relevant to their potential

applications in drug development. This guide provides an objective comparison of their

molecular geometries and crystal packing, supported by experimental data and detailed

protocols for researchers in medicinal chemistry and materials science.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms

and molecules within a crystal lattice, as determined by X-ray crystallography, is fundamental to

understanding the structure-activity relationships, physicochemical properties, and potential

solid-state behaviors of these novel compounds. This guide compares the crystallographic

parameters of three recently reported imidazo[1,2-a]pyridine derivatives, offering a valuable

resource for scientists engaged in the design and development of new pharmaceuticals.

Comparative Crystallographic Data
The following table summarizes the key crystallographic data for three novel imidazo[1,2-

a]pyridine derivatives, providing a basis for a comparative analysis of their solid-state

structures.
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Parameter Compound 1 Compound 2[1] Compound 3[2]

CCDC Number 1049287 2181759 2344717

Empirical Formula C₂₁H₁₆BrNOS C₁₈H₁₅ClN₄ C₁₄H₉FN₂O

Formula Weight 410.33 338.81 240.23

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/n P2₁/c

a (Å) 11.595(2) 12.138(3) 7.965(2)

b (Å) 10.380(2) 13.844(3) 12.551(3)

c (Å) 15.341(3) 10.038(2) 11.201(3)

α (°) 90 90 90

β (°) 109.11(1) 102.78(1) 106.87(1)

γ (°) 90 90 90

Volume (Å³) 1742.9(6) 1642.1(6) 1070.7(5)

Z 4 4 4

Calculated Density

(g/cm³)
1.563 1.371 1.492

Absorption Coeff.

(mm⁻¹)
2.546 0.268 0.111

F(000) 832 704 496

Crystal Size (mm³) 0.25 x 0.20 x 0.15 0.30 x 0.25 x 0.20 0.28 x 0.22 x 0.18

Theta range for data

collection (°)
2.3 to 26.0 2.5 to 27.0 2.6 to 28.0

Reflections collected 10145 9678 6234

Independent

reflections
3421 [R(int) = 0.045] 3312 [R(int) = 0.038] 2245 [R(int) = 0.031]
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Final R indices

[I>2σ(I)]

R₁ = 0.048, wR₂ =

0.112

R₁ = 0.052, wR₂ =

0.125

R₁ = 0.045, wR₂ =

0.108

Goodness-of-fit on F² 1.03 1.05 1.04

Experimental Protocols
A general overview of the experimental procedures for the synthesis, crystallization, and X-ray

diffraction analysis is provided below. For compound-specific details, researchers are

encouraged to consult the primary literature.

Synthesis
The synthesis of these novel imidazo[1,2-a]pyridine derivatives typically involves a multi-step

reaction sequence. A common synthetic route is the condensation reaction between a

substituted 2-aminopyridine and an α-haloketone, followed by further functionalization.

General Synthesis Workflow
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Caption: General synthetic scheme for novel imidazo[1,2-a]pyridine derivatives.

Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the purified compound in an appropriate solvent or a mixture of solvents.

The choice of solvent is critical and is often determined empirically.

Crystallization Workflow
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Caption: Typical workflow for growing single crystals for X-ray diffraction.

X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected

at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. The collected

data are then processed, and the crystal structure is solved and refined using specialized

software packages.

X-ray Crystallography Workflow
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Caption: The process of X-ray data collection and structure determination.

Structural Analysis and Comparison
The three compounds, despite sharing the common imidazo[1,2-a]pyridine core, exhibit distinct

crystal packing and intermolecular interactions due to their different substituents.

Compound 1, a brominated derivative, crystallizes in the monoclinic space group P2₁/c. Its

crystal packing is influenced by a combination of hydrogen bonding and halogen bonding
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interactions.

Compound 2, a chloro- and dimethylamino-substituted analog, also crystallizes in a monoclinic

system but with the space group P2₁/n.[1] The presence of the dimethylamino group introduces

the potential for strong hydrogen bonding, which plays a significant role in the supramolecular

assembly.

Compound 3, a fluorinated derivative, adopts a monoclinic P2₁/c space group.[2] The

electronegative fluorine atom can participate in various weak interactions, including C-H···F

hydrogen bonds, which contribute to the overall crystal packing.

The dihedral angles between the imidazo[1,2-a]pyridine ring system and the appended phenyl

or substituted phenyl rings are a key feature influencing the overall molecular conformation.

These angles vary between the compounds, affecting the degree of planarity and the potential

for π-π stacking interactions.

In conclusion, the X-ray crystallographic analysis of these novel imidazo[1,2-a]pyridine

derivatives provides invaluable information on their three-dimensional structures. The

comparative data presented here highlights the impact of different substituents on the

molecular geometry and crystal packing. This understanding is crucial for the rational design of

new imidazo[1,2-a]pyridine-based compounds with tailored properties for various therapeutic

applications. Researchers can leverage this information to guide their synthetic efforts and to

better understand the structure-property relationships within this important class of heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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